

physicochemical properties of 1,2-didecanoylsn-glycero-3-phospho-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

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Compound Name:	10:0 PS	
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An In-depth Technical Guide to the Physicochemical Properties of 1,2-Didecanoyl-sn-glycero-3-phospho-L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine, a diacyl-glycerophosphoserine with two 10-carbon saturated acyl chains. This document serves as a detailed resource, offering structured data, in-depth experimental methodologies, and visualizations of its biological relevance.

Core Physicochemical Data

1,2-Didecanoyl-sn-glycero-3-phospho-L-serine, also known as PS(10:0/10:0), is a synthetic, saturated phospholipid. Its well-defined structure provides for consistent and reproducible results in biophysical studies, model membrane creation, and as a standard in lipidomic analyses.

Quantitative Physicochemical Properties

The table below summarizes the key quantitative physicochemical properties of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine.



Property	Value	Source(s)
Molecular Formula	C26H50NO10P	[1]
Molecular Weight	567.6 g/mol	[1]
589.631 g/mol (Sodium Salt)	[2]	
CAS Number	321863-22-3 (Sodium Salt)	[2]
Appearance	White to off-white amorphous powder	[3][4]
Purity	≥97% (Typically by TLC)	[4]
Storage Temperature	-20°C	[2][4]
Solubility	Soluble in chloroform:methanol mixtures (e.g., 95:5, v/v)	[5]

Note: An experimentally determined melting point (phase transition temperature, Tm) and critical micelle concentration (CMC) for 1,2-didecanoyl-sn-glycero-3-phospho-L-serine are not readily available in the reviewed literature. The experimental protocols below provide methodologies for their determination.

Experimental Protocols

The determination of the physicochemical properties of phospholipids relies on precise and validated experimental methodologies. Below are detailed protocols for key analytical techniques.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material, making it ideal for determining the phase transition temperature of lipids from the gel phase to the liquid-crystalline phase.

Methodology:



• Sample Preparation:

- A precise quantity of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine is dissolved in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).
- The solvent is evaporated under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inner surface of a glass vial.
- The lipid film is dried under a high vacuum for a minimum of two hours to ensure complete removal of residual solvent.

Hydration:

 The lipid film is hydrated with a specific aqueous buffer (e.g., PBS, Tris-HCl) by vortexing at a temperature above the expected Tm. This process forms multilamellar vesicles (MLVs). The final lipid concentration is typically between 1-5 mg/mL.

DSC Analysis:

- An aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan.
- An equal volume of the same buffer is sealed in a reference pan.
- The sample and reference pans are placed into the DSC instrument and equilibrated at a temperature well below the expected Tm.
- The temperature is then scanned upwards at a constant rate (e.g., 1-2°C/min).

Data Analysis:

 The phase transition is observed as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is recorded as the main phase transition temperature (Tm).





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Workflow for Tm Determination by DSC

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

The CMC is the concentration of a surfactant above which micelles spontaneously form. Fluorescence spectroscopy, using a probe whose spectral properties are sensitive to the polarity of its environment, is a highly sensitive method for determining the CMC of phospholipids.

Methodology:

- Preparation of Stock Solutions:
 - Prepare a stock solution of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine in the desired aqueous buffer.
 - Prepare a stock solution of a fluorescent probe, such as pyrene, in a volatile organic solvent (e.g., acetone).
- Sample Preparation:
 - Create a series of dilutions of the lipid stock solution to cover a wide concentration range, both below and above the expected CMC.
 - Add a small aliquot of the pyrene stock solution to each lipid dilution. The final pyrene concentration should be in the low micromolar range to prevent self-quenching.



- Gently mix and allow the solutions to equilibrate.
- Fluorescence Measurement:
 - Using a spectrofluorometer, record the fluorescence emission spectrum of pyrene (typically from 350 nm to 450 nm) for each sample, using an excitation wavelength of approximately 335 nm.
 - Measure the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (around 373 nm and 384 nm, respectively).

Data Analysis:

- The ratio of the intensities (I₁/I₃) is highly sensitive to the polarity of the pyrene microenvironment. In the aqueous phase (below the CMC), the ratio is high. As micelles form, pyrene partitions into their hydrophobic core, causing a significant decrease in the I₁/I₃ ratio.
- Plot the I₁/I₃ ratio against the logarithm of the lipid concentration. The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.

Biological Significance and Signaling Pathways

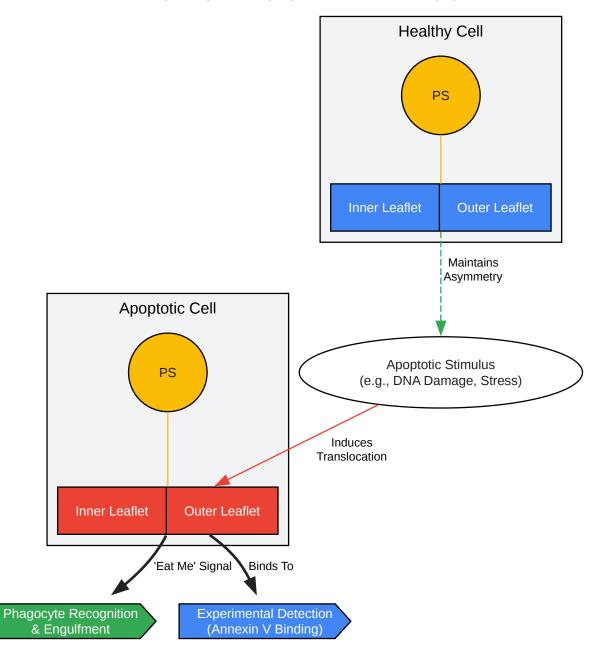
Phosphatidylserine (PS) is a crucial phospholipid in eukaryotic cell membranes. While it is a structural component, it is also a key player in vital cellular signaling processes, most notably apoptosis (programmed cell death) and the activation of certain enzymes.

Role in Apoptosis

In healthy cells, PS is strictly segregated to the inner leaflet of the plasma membrane. One of the earliest and most universal hallmarks of apoptosis is the translocation of PS from the inner to the outer leaflet. This externalized PS acts as an "eat me" signal, flagging the apoptotic cell for recognition and engulfment by phagocytes, such as macrophages. This process prevents the release of intracellular contents and subsequent inflammation. This externalization of PS is a widely used marker for detecting apoptotic cells in laboratory settings, often using a fluorescently labeled protein called Annexin V, which has a high affinity for PS.



Role of Phosphatidylserine (PS) Externalization in Apoptosis



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